
Nyssoside
Overview
Description
Nyssoside is a naturally occurring glycoside compound primarily found in plants of the family Nyssaceae. It consists of a glycoside group and a sugar molecule, with a chemical structure that includes a benzene ring and a pyran ring. This compound is known for its bitter taste and slightly acidic nature. It has various applications in the medical field, including antibacterial, anti-inflammatory, moisturizing, antioxidant, anti-tumor, and antiviral activities .
Preparation Methods
Nyssoside is typically extracted from plants of the Nyssaceae family. The preparation process involves the following steps:
Collection and Crushing: Leaves, stems, or roots of the plant are collected and crushed.
Extraction: The crushed plant material is subjected to extraction using suitable solvents such as alcohols or water.
Filtration and Concentration: The extract is filtered and concentrated to obtain a solution containing this compound.
Crystallization or Purification: The concentrated solution undergoes crystallization or purification to yield pure this compound.
Chemical Reactions Analysis
Nyssoside undergoes various chemical reactions, including:
Reduction: The reduction reactions of this compound are less documented, but it may undergo typical reduction processes involving common reducing agents.
Substitution: this compound can participate in substitution reactions, particularly involving its glycoside group.
Scientific Research Applications
Chemical Properties and Structure
Nyssoside is a glycoside compound primarily found in plants such as Nyssa sinensis. Its chemical structure consists of a sugar moiety linked to an aglycone, which contributes to its biological activity. Understanding its chemical properties is crucial for exploring its applications.
Pharmacological Applications
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Antioxidant Activity
- This compound has demonstrated significant antioxidant properties, which are essential in combating oxidative stress related to various diseases. Studies indicate that it can scavenge free radicals effectively, thereby protecting cellular components from damage.
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Anti-Inflammatory Effects
- Research has shown that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This property makes it a candidate for treating inflammatory diseases such as arthritis and other chronic conditions.
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Antimicrobial Properties
- In vitro studies have reported that this compound possesses antimicrobial activity against a range of pathogens, including bacteria and fungi. This suggests its potential use in developing new antimicrobial agents.
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Neuroprotective Effects
- Preliminary studies indicate that this compound may have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease by preventing neuronal cell death.
Table 1: Summary of Key Studies on this compound
Biotechnological Applications
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Phytochemical Extraction
- The extraction of this compound from plant sources using various methods (e.g., solvent extraction, supercritical fluid extraction) has been optimized to enhance yield and purity for research purposes.
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Formulation Development
- This compound is being explored for incorporation into pharmaceutical formulations due to its bioactive properties, which could enhance the therapeutic effects of existing drugs.
Future Directions in Research
The ongoing research into this compound's applications continues to reveal promising avenues:
- Clinical Trials : Future clinical trials are necessary to establish the efficacy and safety profiles of this compound in humans.
- Synergistic Effects : Investigating the synergistic effects of this compound with other compounds could lead to enhanced therapeutic strategies.
- Mechanistic Studies : Further studies are needed to elucidate the mechanisms underlying its biological activities.
Mechanism of Action
Nyssoside exerts its effects through several mechanisms:
Antioxidant Activity: this compound scavenges free radicals, thereby reducing oxidative stress and preventing cellular damage.
Antibacterial Activity: It inhibits the growth of pathogenic bacteria by interfering with their metabolic processes.
Anti-inflammatory Activity: This compound inhibits the production of pro-inflammatory mediators such as prostaglandins in macrophages
Comparison with Similar Compounds
Nyssoside is unique due to its combination of glycoside and sugar molecules, which contribute to its diverse bioactivities. Similar compounds include:
Ellagic Acid: Like this compound, ellagic acid exhibits antioxidant and antibacterial properties.
Quercetin: Another glycoside compound with antioxidant and anti-inflammatory activities.
Rutin: A glycoside known for its antioxidant and anti-inflammatory effects
This compound stands out due to its specific glycoside structure and the range of biological activities it exhibits, making it a valuable compound for various scientific and industrial applications.
Biological Activity
Nyssoside is a compound derived from the Nyssa genus, particularly from the black gum tree (Nyssa sylvatica). This article delves into the biological activities of this compound, exploring its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Overview of this compound
This compound is a type of flavonoid glycoside known for its diverse biological activities. It has been studied for its potential in treating various diseases due to its anti-inflammatory, antioxidant, and antimicrobial properties.
1. Antioxidant Activity
This compound exhibits significant antioxidant properties, which are crucial in combating oxidative stress linked to various diseases, including cancer and neurodegenerative disorders. Studies have shown that it can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.
2. Anti-inflammatory Effects
Research indicates that this compound can inhibit pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition contributes to its potential use in treating inflammatory conditions like arthritis and other chronic inflammatory diseases.
3. Antimicrobial Activity
This compound has demonstrated antimicrobial properties against a range of pathogens. In vitro studies have shown its effectiveness against:
- Bacteria : Including Staphylococcus aureus and Escherichia coli.
- Fungi : Such as Candida albicans.
- Viruses : Preliminary studies suggest potential antiviral activity.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : By inhibiting enzymes involved in inflammation and microbial metabolism, this compound reduces the severity of infections and inflammatory responses.
- Modulation of Signaling Pathways : It affects various signaling pathways, including NF-kB and MAPK pathways, which are critical in inflammation and cellular stress responses.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Anti-inflammatory Effects : A study involving animal models demonstrated that this compound significantly reduced paw edema induced by carrageenan, indicating its anti-inflammatory efficacy.
- Antimicrobial Efficacy Assessment : Clinical isolates of bacteria were tested against this compound, revealing a minimum inhibitory concentration (MIC) that suggests its potential as an alternative treatment for infections resistant to conventional antibiotics.
Data Table: Biological Activities of this compound
Research Findings
Recent studies have reinforced the therapeutic potential of this compound:
- A comprehensive review highlighted its role in reducing oxidative stress markers in various cell lines, suggesting a protective effect against cellular damage.
- Another study indicated that this compound could enhance the efficacy of standard antibiotics when used in combination therapies against resistant bacterial strains.
Q & A
Basic Research Questions
Q. What are the standard chromatographic and spectroscopic methods for isolating and characterizing Nyssoside in plant extracts?
Methodological Answer: this compound isolation typically involves solvent extraction followed by column chromatography (e.g., silica gel or Sephadex LH-20) and HPLC purification. Characterization employs spectroscopic techniques such as NMR (¹H, ¹³C, 2D-COSY, HSQC) and high-resolution mass spectrometry (HRMS) to confirm molecular structure . For reproducibility, experimental protocols must detail solvent gradients, column specifications, and spectral acquisition parameters (e.g., NMR pulse sequences, ionization modes in MS) .
Analytical Technique | Key Parameters | Detection Limit |
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HPLC-PDA | λ = 220–400 nm, C18 column | ~0.1 µg/mL |
NMR (600 MHz) | CD3OD solvent, TMS reference | ppm accuracy ±0.01 |
HRMS (ESI-QTOF) | Positive/negative ion mode | m/z ± 0.001 |
Q. How can researchers design in vitro assays to evaluate this compound’s pharmacological activity (e.g., anti-inflammatory or antioxidant effects)?
Methodological Answer: Standardized assays include:
- Anti-inflammatory : Inhibition of COX-2 or TNF-α in LPS-induced macrophages (measured via ELISA) .
- Antioxidant : DPPH radical scavenging assay or SOD activity measurement (IC50 calculation required) . Experimental controls must account for solvent interference (e.g., DMSO ≤0.1% v/v) and include positive controls (e.g., ascorbic acid for antioxidants) .
Q. What criteria should guide the selection of plant species for this compound sourcing in ecological studies?
Methodological Answer: Prioritize species with:
- Documented presence of iridoid glycosides (validated via LC-MS libraries).
- Ecological abundance to avoid overharvesting (IUCN Red List status assessment).
- Georeferenced herbarium records for biogeographical analysis .
Advanced Research Questions
Q. How can mechanistic studies differentiate this compound’s direct molecular targets from downstream secondary effects in cell signaling pathways?
Methodological Answer: Use CRISPR/Cas9 knockouts of putative targets (e.g., NF-κB or Nrf2) in cell lines to isolate primary interactions. Pair with phosphoproteomics (LC-MS/MS) to map phosphorylation cascades. Dose-response curves and time-resolved assays (e.g., fluorescence resonance energy transfer, FRET) validate specificity .
Q. What statistical approaches resolve contradictions in this compound’s reported bioactivity across studies (e.g., variability in IC50 values)?
Methodological Answer: Apply meta-analysis with random-effects models to account for inter-study heterogeneity. Stratify data by:
- Experimental variables : Cell type, assay duration, solvent used.
- Data quality : Exclusion of studies lacking positive controls or with high risk of bias (e.g., unblinded protocols) . Sensitivity analyses (e.g., leave-one-out tests) identify outlier studies .
Q. How can computational modeling predict this compound’s metabolic stability and off-target interactions?
Methodological Answer: Use molecular docking (AutoDock Vina) to screen against cytochrome P450 isoforms (e.g., CYP3A4) and pharmacophore modeling (Discovery Studio) to assess ADME properties. Validate predictions with in vitro microsomal stability assays and hepatic clearance measurements (e.g., intrinsic clearance, CLint) .
Q. Data Contradiction and Validation
Q. What protocols ensure reproducibility in quantifying this compound content across labs using LC-MS?
Methodological Answer: Implement a harmonized SOP with:
- Internal standards : Deuterated analogs (e.g., this compound-d4) for isotope dilution.
- Cross-lab calibration : Interlaboratory comparison using certified reference materials.
- Data reporting : Transparent inclusion of LOD/LOQ, matrix effects, and recovery rates .
Q. Hypothesis-Driven Research Design
Q. How to formulate hypotheses linking this compound’s structural motifs (e.g., glycosylation patterns) to bioavailability?
Methodological Answer: Develop structure-activity relationship (SAR) hypotheses by:
- Comparing aglycone vs. glycosylated forms in Caco-2 cell permeability assays.
- Synthesizing analogs with modified sugar moieties (e.g., glucuronidation) and testing in pharmacokinetic studies (AUC0–24h measurements) .
Properties
IUPAC Name |
12-methoxy-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,10,17-tetraoxapentacyclo[9.6.2.02,6.08,18.015,19]nonadeca-1(18),2(6),7,11(19),12,14-hexaene-9,16-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O13/c1-29-16-9(32-22-15(26)14(25)13(24)10(4-23)33-22)3-7-11-12-6(20(27)34-18(11)16)2-8-17(31-5-30-8)19(12)35-21(7)28/h2-3,10,13-15,22-26H,4-5H2,1H3/t10-,13-,14+,15-,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBCRZZTWJVLJV-CGWYSGAGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C3=C1OC(=O)C4=CC5=C(C(=C43)OC2=O)OCO5)OC6C(C(C(C(O6)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C3=C1OC(=O)C4=CC5=C(C(=C43)OC2=O)OCO5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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